![molecular formula C15H17F3O2 B3179712 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene CAS No. 223749-70-0](/img/structure/B3179712.png)
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
Overview
Description
Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis Approaches : Innovative methods for synthesizing 2,2-Dimethyl-2H-chromene and its derivatives have been explored. For instance, Kawase et al. (1982) developed a one-step method from salicylaldehyde and ethyl 3-methyl-2-butenoate, proving efficient for preparing various derivatives (Kawase et al., 1982). Similarly, Prado et al. (2006) achieved the preparation of these chromenes via an ytterbium triflate-catalysed reaction, indicating versatility in synthesis approaches (Prado, Janin, & Bost, 2006).
Photochromic Properties : The photochromic properties of dimethyl-2H-chromenes have been extensively studied. Maggiani et al. (2000) synthesized dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, demonstrating their strong resistance to photodegradation, crucial for applications in photoresponsive materials (Maggiani, Tubul, & Brun, 2000).
Chemical Properties and Applications
Kinetics and Synthesis : The synthesis and kinetic properties of specific chromene derivatives, like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been investigated for their potential in medicinal chemistry. Asheri et al. (2016) provided insights into the reaction mechanism and kinetics, essential for drug development and synthetic chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activities : Chromene derivatives have shown promise in various biological activities. For instance, Iwata et al. (2004) isolated prenylated orcinol derivatives from Rhododendron dauricum, revealing significant inhibition of histamine release, which could be relevant in allergy and inflammation research (Iwata, Wang, Yao, & Kitanaka, 2004).
Innovative Developments and Future Potential
Advanced Synthesis Techniques : Recent advancements in synthesizing chromene derivatives have been made, like the development of a gram-scale synthetic route to chromene-type xanthones by Xu et al. (2020), highlighting the compound's potential in pharmaceuticals (Xu, Sha, & Wu, 2020).
Photochromism and Material Science : Hobley et al. (2000) studied the photochromism of chromene crystals, indicating potential applications in material science and photoreactive materials (Hobley et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, also known as HMR-1556, is the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel . This channel mediates the slowly activating K+ current (IKs) in heart muscle cells .
Mode of Action
HMR-1556 acts as a potent and selective blocker of the IKs channel . It selectively inhibits IKs currents over IKr, IKI, Ito, and L-type Ca2+ channel currents . This means that it prevents the flow of potassium ions through these channels, thereby affecting the electrical activity of the cells.
Biochemical Pathways
The blocking of the IKs channel by HMR-1556 affects the repolarization phase of the cardiac action potential . This can lead to changes in the rhythm of the heart, potentially treating conditions like arrhythmia .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for optimal bioavailability.
Result of Action
The result of HMR-1556’s action is the modulation of cardiac electrical activity. By blocking the IKs channel, it can influence the heart’s rhythm . This could potentially be used to treat conditions like arrhythmia, although more research is needed to fully understand its effects and potential therapeutic uses.
properties
IUPAC Name |
2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELHYITLRGWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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